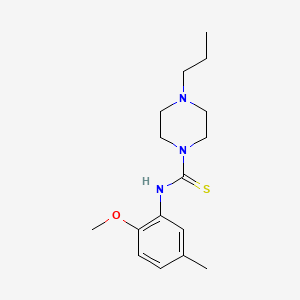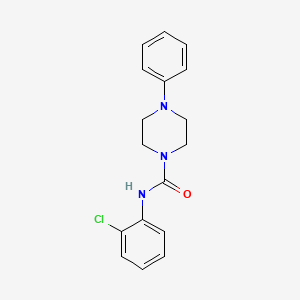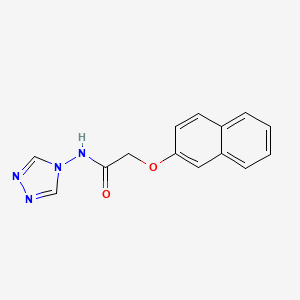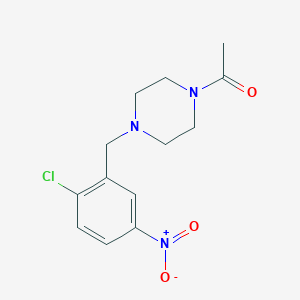
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative and is classified as a selective serotonin reuptake inhibitor (SSRI).
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have analgesic effects, which may be useful in the treatment of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it useful for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that it may not be suitable for studying the effects of other neurotransmitters or systems.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to reduce the rewarding effects of opioids in animal models, suggesting that it may be useful in the treatment of addiction. Another area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further research is needed to explore these potential applications of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It works by selectively inhibiting the reuptake of serotonin in the brain, which can improve mood and reduce anxiety. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential use in the treatment of various conditions, including depression, anxiety, neuropathic pain, and drug addiction. Future research is needed to explore these potential applications and to further understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with propylpiperazine and ammonium thiocyanate to form N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields. It has been found to have antidepressant and anxiolytic effects in animal models. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-4-7-18-8-10-19(11-9-18)16(21)17-14-12-13(2)5-6-15(14)20-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBLMQWLOUJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)